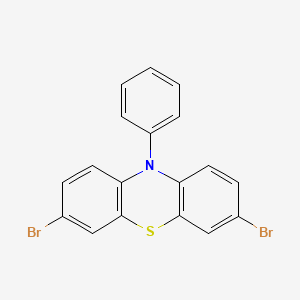

3,7-dibromo-10-phenyl-10H-phenothiazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,7-dibromo-10-phenylphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Br2NS/c19-12-6-8-15-17(10-12)22-18-11-13(20)7-9-16(18)21(15)14-4-2-1-3-5-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDKYFZVHHDUDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)SC4=C2C=CC(=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348572 | |

| Record name | 10H-phenothiazine, 3,7-dibromo-10-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89922-58-7 | |

| Record name | 10H-phenothiazine, 3,7-dibromo-10-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,7 Dibromo 10 Phenyl 10h Phenothiazine and Analogues

Strategies for Phenothiazine (B1677639) Core Halogenation

The introduction of bromine atoms at the 3 and 7 positions of the phenothiazine ring is a critical step in the synthesis of the target compound. The electron-rich nature of the phenothiazine nucleus, a consequence of the nitrogen and sulfur heteroatoms, directs electrophilic substitution primarily to these positions.

Direct Bromination Approaches for 3,7-Disubstitution

Several reagents are commonly employed for the direct bromination of the phenothiazine core to yield 3,7-disubstituted products. These methods take advantage of the high reactivity of the phenothiazine ring towards electrophiles.

One of the most straightforward methods involves the use of elemental bromine (Br₂) in a suitable solvent, often glacial acetic acid. lew.rochemicalbook.com The reaction typically proceeds at room temperature, and stirring for an extended period ensures the completion of the disubstitution. chemicalbook.com For instance, treating a solution of 10H-phenothiazine in acetic acid with bromine leads to the formation of 3,7-dibromo-10H-phenothiazine in quantitative yield. chemicalbook.com

N-bromosuccinimide (NBS) is another widely used brominating agent for this transformation. organic-chemistry.orgrsc.org NBS is considered a milder and more selective source of electrophilic bromine compared to Br₂. masterorganicchemistry.com The reaction is often carried out in solvents like dichloromethane (B109758) (DCM) or acetonitrile. nih.govlibretexts.org The use of NBS can be particularly advantageous when dealing with sensitive substrates where the harsh conditions associated with elemental bromine might lead to side reactions. The reaction using NBS can proceed via an electrophilic aromatic substitution pathway. rsc.org

The combination of hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) represents another effective system for the bromination of aromatic compounds. While specific examples for the direct bromination of phenothiazine using this system are less commonly reported in the readily available literature, this reagent combination is known to generate bromine in situ and can be a viable alternative for electrophilic bromination reactions.

| Brominating Agent | Typical Conditions | Observations |

| Bromine (Br₂) / Acetic Acid | Room temperature, 16h | Quantitative yield of 3,7-dibromo-10H-phenothiazine reported. chemicalbook.com |

| N-Bromosuccinimide (NBS) | Dichloromethane (DCM), 0 °C to rt | Milder conditions, good for substrates sensitive to Br₂. masterorganicchemistry.comnih.gov |

| HBr / H₂O₂ | Varies | In situ generation of bromine, potential alternative. |

Regioselectivity and Control in Bromination Reactions

The high regioselectivity observed in the bromination of phenothiazine, leading to substitution at the 3 and 7 positions, is a direct consequence of the electronic properties of the heterocyclic ring system. The nitrogen and sulfur atoms donate electron density into the aromatic rings, activating them towards electrophilic attack. The positions para to the heteroatoms (positions 3 and 7) are the most electronically enriched and sterically accessible, thus favoring substitution at these sites. rsc.orgnih.gov

Controlling the extent of bromination is crucial. The use of stoichiometric amounts of the brominating agent is key to achieving the desired disubstitution without leading to over-brominated products. Reaction temperature and time also play a significant role in controlling the reaction outcome. nih.gov For instance, careful control of reaction conditions can allow for the isolation of mono-brominated species, although the 3,7-dibromo product is often the thermodynamically favored product under prolonged reaction times or with an excess of the brominating agent. The reactivity-selectivity principle suggests that less reactive brominating agents, like NBS, may offer better control over the reaction compared to the highly reactive elemental bromine.

N-Substitution Strategies for Phenothiazine Derivatives

Following the bromination of the phenothiazine core, the next key step is the introduction of a substituent at the nitrogen atom (position 10). This can be achieved through various N-arylation or N-alkylation methods.

N-Arylation Methods for 10-Phenyl Substitution

The introduction of a phenyl group at the 10-position is most commonly achieved through copper-catalyzed cross-coupling reactions, with the Ullmann condensation being a classic and effective method. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures. wikipedia.org For the synthesis of 10-phenylphenothiazine derivatives, this would involve the reaction of a phenothiazine with an appropriate phenylating agent.

Modern variations of the Ullmann reaction may employ soluble copper catalysts and various ligands to facilitate the reaction under milder conditions. wikipedia.org The synthesis of N-aryl phenothiazines can also be achieved through other methods like iron-catalyzed oxidative C-N coupling reactions. nih.gov

General N-Alkylation Approaches

For the synthesis of 10-alkylphenothiazine analogues, a common and straightforward method involves the deprotonation of the N-H bond of the phenothiazine ring followed by reaction with an alkyl halide. lew.ro A strong base, such as sodium hydride (NaH) , is typically used to generate the phenothiazine anion in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). lew.ro The subsequent addition of an alkyl halide (e.g., an alkyl bromide or iodide) leads to the formation of the N-alkylated product. lew.ro Microwave-assisted N-alkylation has also been reported as a green chemistry approach, offering good yields in shorter reaction times.

Advanced Coupling and Functionalization Reactions

The bromine atoms at the 3 and 7 positions of the 3,7-dibromo-10-phenyl-10H-phenothiazine scaffold serve as versatile handles for further functionalization through various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of complex molecules with tailored electronic and photophysical properties.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. nih.govnih.gov It involves the reaction of the dibromo-phenothiazine derivative with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This method has been successfully used to introduce aryl or heteroaryl groups at the 3 and 7 positions of the phenothiazine core. researchgate.netresearchgate.net

The Sonogashira coupling provides a route to introduce alkyne functionalities. wikipedia.orgorganic-chemistry.org This reaction couples a terminal alkyne with the aryl bromide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgwikipedia.org This method is valuable for creating extended π-conjugated systems.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the introduction of various amine nucleophiles at the 3 and 7 positions of the phenothiazine ring, reacting with the bromo substituents. researchgate.netnih.gov This is a key method for synthesizing more complex N-substituted phenothiazine derivatives.

The Heck coupling reaction , another palladium-catalyzed process, enables the formation of carbon-carbon bonds by reacting the aryl halide with an alkene. researchgate.net This reaction can be used to introduce vinyl groups onto the phenothiazine scaffold.

| Coupling Reaction | Reagents | Bond Formed |

| Suzuki-Miyaura | Organoboron reagent, Pd catalyst, Base | C-C (Aryl-Aryl) |

| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkyne) |

| Buchwald-Hartwig | Amine, Pd catalyst, Base | C-N (Aryl-Amine) |

| Heck | Alkene, Pd catalyst, Base | C-C (Aryl-Vinyl) |

Advanced Spectroscopic and Characterization Techniques in Phenothiazine Research

Structural Elucidation via Advanced Spectroscopic Methods

The precise atomic connectivity and spatial arrangement of atoms within the 3,7-dibromo-10-phenyl-10H-phenothiazine molecule have been unequivocally determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HR-MS), and Fourier Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹H-¹H COSY, NOESY, HMBC)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy serve as fundamental tools for mapping the carbon-hydrogen framework of the molecule. In a study focused on phenothiazine-based AIE (Aggregation-Induced Emission) fluorogens, this compound was synthesized and its structure confirmed using ¹H and ¹³C NMR spectroscopy. researchgate.net The data for these characterizations are often detailed in the supplementary information of such research articles. researchgate.net

Table 1: Representative NMR Spectroscopic Data

| Technique | Description | Anticipated Observations for this compound |

|---|---|---|

| ¹H NMR | Provides information on the chemical environment and connectivity of protons. | Aromatic signals corresponding to the protons on the phenothiazine (B1677639) and N-phenyl rings. The chemical shifts would be influenced by the electron-withdrawing bromine atoms. |

| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. | Distinct signals for each carbon atom, with downfield shifts for carbons attached to bromine and nitrogen. |

| ¹H-¹H COSY | Identifies coupled protons, typically those on adjacent carbon atoms. | Correlation peaks showing the connectivity of protons within the aromatic rings. |

| NOESY | Shows through-space interactions between protons that are close to each other. | Cross-peaks indicating the spatial proximity between protons on the N-phenyl ring and the phenothiazine core. |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound, HR-MS would confirm its elemental composition of C₁₈H₁₁Br₂NS. Research on phenothiazine-based fluorogens has utilized mass spectrometry to confirm the formation of target compounds, with the molecular ion peak being a key indicator. researchgate.net In a supporting information document for a related study, it was noted that mass spectra (specifically using Fast Atom Bombardment, FAB) were recorded on a VG70-250S mass spectrometer, indicating the type of instrumentation that can be used for such analyses.

The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, showing the characteristic loss of bromine atoms and fragmentation of the phenothiazine and phenyl rings.

Table 2: High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₁Br₂NS |

| Exact Mass | 430.8979 u |

| Instrumentation | e.g., VG70-250S mass spectrometer (FAB) or MALDI-TOF |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the FT-IR spectrum would exhibit characteristic absorption bands. While specific data for this compound is not detailed in the searched literature, typical vibrational modes for phenothiazine derivatives include C-H stretching vibrations of the aromatic rings, C-N stretching, C-S stretching, and C-Br stretching vibrations. The out-of-plane bending vibrations of the C-H bonds in the aromatic rings would also provide information about the substitution pattern.

Table 3: Anticipated FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1350-1250 | C-N stretch | Aryl-Amine |

| ~750 | C-S stretch | Thioether |

Solid-State and Supramolecular Architecture Characterization

Understanding the arrangement of molecules in the solid state is critical as it dictates the material's bulk properties.

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a molecule and its packing in a crystal lattice. Although no specific SCXRD studies for this compound have been found in the reviewed literature, analysis of related phenothiazine structures provides valuable insights.

An SCXRD analysis of this compound would be expected to reveal a non-planar, butterfly-like conformation of the phenothiazine ring system. The analysis would also detail crucial parameters such as bond lengths, bond angles, and torsion angles, including the dihedral angle between the two benzene (B151609) rings of the phenothiazine core and the orientation of the N-phenyl substituent. Furthermore, SCXRD would elucidate the intermolecular interactions, such as π-π stacking and halogen bonding (Br···Br or Br···S interactions), that govern the crystal packing.

Polarized Light Microscopy for Supramolecular Assembly

Polarized Light Microscopy (PLM) is a valuable technique for visualizing the long-range order and texture of crystalline and liquid crystalline materials. While no specific PLM studies on this compound are available, this technique would be highly applicable for investigating the supramolecular assembly of this compound.

By observing the birefringence of thin films or crystalline domains under a polarizing microscope, one could identify the formation of ordered structures, such as spherulites or liquid crystalline phases. The textures observed would provide clues about the molecular arrangement within these assemblies, complementing the more detailed structural information obtained from SCXRD. This is particularly relevant for understanding how these molecules self-assemble into larger, functional architectures.

Spectroelectrochemical Methods for Correlating Structure with Redox Behavior

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to simultaneously obtain information about the electrochemical and optical properties of a substance. This method is particularly insightful for studying phenothiazine derivatives, as these molecules are known for their redox activity, often forming stable radical cations. researchgate.net By applying a potential to a solution of the phenothiazine derivative and monitoring the changes in its absorption spectrum, it is possible to identify and characterize the electrochemically generated species.

The electrochemical oxidation of N-substituted phenothiazines on a gold electrode has been shown to be quasi-reversible and diffusion-controlled. researchgate.net The formal redox potentials for these compounds typically range from 0.39 to 0.45 V versus a Saturated Calomel Electrode (SCE). researchgate.net Upon electrochemical oxidation in a thin-layer spectroelectrochemical cell, these phenothiazines generate radical cations that exhibit characteristic absorbance bands at specific wavelengths, such as 385, 410, and 530 nm. researchgate.net The electrochemical conversion follows the general voltammetric current-potential equation for a reversible wave, and electrolysis at a constant potential shows a typical Cottrell behavior. researchgate.net

The structure of the phenothiazine derivative significantly influences its redox behavior. For example, the introduction of electron-donating or electron-withdrawing substituents can alter the oxidation potential and the stability of the resulting radical cation. The unique "butterfly" conformation of the 10H-phenothiazine core can also impact its redox properties. ossila.com

Spectroelectrochemical studies are crucial for designing phenothiazine-based materials for applications such as electrochromic devices, where a reversible change in color is induced by an applied voltage. rsc.org The correlation between the applied potential and the observed spectral changes provides direct evidence of the structure-property relationship. For instance, the generation of a radical cation from 10-(4-carboxyphenyl)-10H-phenothiazine-3,7-dicarboxylic acid via laser has been demonstrated as a method for cationizing neutral small molecules. rsc.org

Below is a table summarizing typical data obtained from spectroelectrochemical analysis of phenothiazine derivatives, drawing on findings from related compounds.

| Property | Method of Determination | Typical Values/Observations for Phenothiazine Derivatives | Significance |

| Formal Redox Potential (E°') | Cyclic Voltammetry (midpoint of anodic and cathodic peak potentials) | 0.39 to 0.45 V vs. SCE for N-substituted phenothiazines. researchgate.net | Indicates the ease of oxidation of the phenothiazine core. Lower potentials suggest a more electron-rich system. |

| Radical Cation Absorption (λmax) | UV-Vis-NIR Spectroscopy during controlled potential electrolysis | 385, 410, 530 nm for N-substituted phenothiazine radical cations. researchgate.net | Confirms the formation of the radical cation and provides a spectroscopic signature for this species. |

| Reversibility | Cyclic Voltammetry (comparison of anodic and cathodic peak currents and separation) | Often quasi-reversible. researchgate.net | Determines the stability of the electrochemically generated species. Reversible behavior is desirable for applications like electrochromic devices. |

| Electron Transfer Kinetics | Analysis of voltammetric data | Diffusion-controlled processes are common. researchgate.net | Provides insight into the rate at which the phenothiazine derivative can be oxidized or reduced at the electrode surface. |

Theoretical and Computational Investigations of 3,7 Dibromo 10 Phenyl 10h Phenothiazine

Quantum Chemical Approaches for Electronic Structure

Quantum chemical calculations are fundamental to predicting the molecular geometry, electronic structure, and spectroscopic behavior of molecules like 3,7-dibromo-10-phenyl-10H-phenothiazine.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic ground state of many-electron systems. researchgate.netmdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying large organic molecules. For phenothiazine (B1677639) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized molecular geometries, vibrational frequencies, and ground state electronic properties. mdpi.comresearchgate.netscispace.com These calculations confirm the characteristic non-planar, butterfly-like conformation of the phenothiazine core in its ground state, which is crucial for inhibiting intermolecular aggregation. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions

To investigate properties related to light absorption and emission, Time-Dependent Density Functional Theory (TD-DFT) is the standard approach. rsc.orgresearchgate.netscirp.org TD-DFT is used to calculate the energies of electronic excited states, which allows for the prediction of UV-visible absorption spectra. researchgate.netnih.gov Key parameters derived from TD-DFT calculations include excitation energies, oscillator strengths (which relate to the intensity of absorption peaks), and the nature of electronic transitions (e.g., from a HOMO to a LUMO). researchgate.netscirp.org For phenothiazine-based dyes, TD-DFT is instrumental in understanding intramolecular charge transfer (ICT) characteristics, which are vital for their function in devices like dye-sensitized solar cells. researchgate.net

Semi-Empirical Quantum Mechanical Calculations

Semi-empirical methods, which are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations, offer a faster alternative to ab initio DFT. researchgate.net These methods are particularly useful for high-throughput screening of large molecules. While less accurate than DFT, they can provide valuable qualitative insights into electronic properties and are often used for pre-optimizing structures before applying more rigorous computational methods.

Analysis of Electronic Properties and Molecular Orbitals

The data generated from quantum chemical calculations allow for a detailed analysis of the electronic characteristics that define the molecule's potential applications.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Energies, and Localization)

Frontier Molecular Orbital (FMO) theory is central to understanding the electronic behavior of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactivity and electronic transitions. scispace.com

Energies and Gap: The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. researchgate.netscispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and the energy required for electronic excitation. wuxibiology.com A smaller gap generally corresponds to easier excitation and absorption of longer wavelength light.

Localization: The spatial distribution (localization) of the HOMO and LUMO is also crucial. In many donor-acceptor phenothiazine systems, the HOMO is typically localized on the electron-rich phenothiazine donor, while the LUMO is on the electron-acceptor part of the molecule. This separation facilitates efficient intramolecular charge transfer upon excitation.

While specific values for this compound are not available, studies on related molecules provide context. For instance, calculations on 10-Acetyl-10H-phenothiazine 5-oxide show a significant HOMO-LUMO gap, and analysis of other thiazines demonstrates how substitutions affect these energy levels. researchgate.netscispace.comnanobioletters.com

Interactive Data Table: Illustrative FMO Data for Phenothiazine and Related Thiazines (Note: This data is for unsubstituted phenothiazine and basic thiazine (B8601807) structures, not the subject compound, and is provided for illustrative purposes only.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1,2-Thiazine | -4.65 | -1.03 | 3.62 |

| 1,3-Thiazine | -6.06 | -1.22 | 4.84 |

| 1,4-Thiazine | -7.18 | -0.13 | 7.05 |

| Phenothiazine | -4.89 | -0.32 | 4.57 |

| Source: Electronic Features and Pharmacological Potentials of Substituted Thiazines. nanobioletters.com |

Ionization Potentials (IPs) and Electron Affinities (EAs) Determination

Ionization potential (IP) is the energy required to remove an electron from a molecule, while electron affinity (EA) is the energy released when an electron is added. These values are fundamental indicators of a material's suitability for use in electronic devices. According to Koopmans' theorem, the IP can be approximated by the negative of the HOMO energy (-E_HOMO), and the EA can be approximated by the negative of the LUMO energy (-E_LUMO). nanobioletters.com These values are crucial for predicting how well the energy levels of a material will align with other materials in a device, such as electrodes or other organic layers, which determines the efficiency of charge injection and transport.

Charge Transfer Analysis

The electronic character of phenothiazine derivatives is dominated by the electron-rich nature of the phenothiazine core, which acts as a strong electron donor. ossila.com This property facilitates intramolecular charge transfer (ICT) when the core is substituted with electron-accepting groups, creating push-pull systems. nih.govacs.org In the case of this compound, the bromine atoms at the 3 and 7 positions act as electron-withdrawing groups, while the phenyl group at the N-10 position can also influence the electronic landscape.

Computational studies on related phenothiazine-based push-pull systems reveal that the nature and degree of charge transfer are highly dependent on the molecular structure. nih.govacs.org Key metrics used to quantify this phenomenon include the ICT index and the charge transfer length (D_index). For instance, in donor-π-acceptor (D-π-A) systems involving phenothiazine, the Highest Occupied Molecular Orbital (HOMO) is typically localized on the electron-donating phenothiazine unit, while the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the acceptor moiety. nih.gov This spatial separation of frontier orbitals upon photoexcitation is the basis for charge transfer.

The efficiency and nature of the ICT can determine the material's photophysical properties. Some phenothiazine derivatives exhibit twisted intramolecular charge transfer (TICT) states, which are often associated with fluorescence quenching, while others populate planar intramolecular charge transfer (PICT) states that can be highly fluorescent. nih.govacs.org The specific charge transfer characteristics of this compound would be influenced by the interplay between the donating phenothiazine ring, the withdrawing bromo substituents, and the orientation of the N-phenyl group. Theoretical calculations on analogous systems show that modifications, such as changing substituents, significantly alter the HOMO and LUMO energy levels, thereby tuning the charge transfer properties. acs.org

| Parameter | Description | Relevance to this compound |

| ICT Index | A quantitative measure of the amount of charge transferred from the donor to the acceptor moiety upon excitation. | Would quantify the electron density shift from the phenothiazine core towards the bromo-substituted benzene (B151609) rings. |

| Charge Transfer Length (D_index) | Represents the spatial distance over which the charge is transferred during the ICT process. | A larger D_index would indicate more significant spatial separation of the HOMO and LUMO, impacting electronic properties. |

| TICT vs. PICT States | Twisted vs. Planar Intramolecular Charge Transfer states, which affect the de-excitation pathway and fluorescence efficiency. | The conformational flexibility of the molecule, particularly rotation of the N-phenyl ring, could favor the formation of TICT states. nih.govacs.org |

Electrostatic Potential (ESP) Mapping

Electrostatic potential (ESP) mapping is a computational tool used to visualize the charge distribution within a molecule and predict its chemical reactivity. scispace.comresearchgate.net The map displays regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor), which are prone to nucleophilic attack. scispace.comyoutube.com

This detailed charge landscape is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate molecular packing in the solid state. researchgate.net Furthermore, ESP analysis helps explain the structure-activity relationships of phenothiazine-based compounds, as the electrostatic interaction with biological targets or other molecules is a key factor in their function. nih.gov For example, changes in the ESP map upon sulfoxidation of phenothiazine drugs were shown to correlate with a loss of biological activity, likely by weakening electrostatic interactions with receptor sites. nih.gov

Conformational Analysis and Molecular Dynamics

Investigation of Non-Planar and Butterfly Conformations

A defining structural feature of the 10H-phenothiazine core is its non-planar, folded geometry. researchgate.net This conformation, often described as a "butterfly" shape, arises from the central six-membered thiazine ring adopting a boat conformation. lew.roresearchgate.net The two benzo rings are bent along the axis connecting the sulfur and nitrogen atoms. researchgate.net This intrinsic non-planarity is a critical feature that influences the molecule's electronic properties and solid-state packing, as it can effectively suppress the intermolecular π-π stacking that often leads to fluorescence quenching in planar aromatic molecules. ossila.comresearchgate.net

Dihedral Angle Determination and its Impact on Electronic Coupling

The extent of the butterfly-like folding in phenothiazine derivatives is quantified by the dihedral angle between the planes of the two benzene rings. For the parent 10H-phenothiazine, this angle is reported to be approximately 145.92°. researchgate.net In substituted derivatives, this angle can vary. For example, in a derivative of 3,7-bis(dimethylamino)phenothiazine, the dihedral angle was found to be 138.4(1)°. researchgate.net

The dihedral angle is not a static value; it is a key determinant of the molecule's electronic properties. The degree of folding affects the electronic coupling between the substituents and the phenothiazine core, as well as the conjugation within the molecule. Computational studies on related systems have shown that even small variations in the dihedral angle can significantly impact charge transfer speeds and optoelectronic characteristics. mdpi.com A more planar structure (larger dihedral angle) generally leads to increased resonance and better electronic communication across the molecule. mdpi.com The dihedral angle between the phenothiazine core and the N-phenyl substituent is also critical, as rotation around the C-N bond influences the overlap between their respective π-systems.

| Compound Family | Typical Dihedral Angle (Benzene Rings) | Significance |

| 10H-Phenothiazine | ~146° researchgate.net | Establishes the fundamental non-planar butterfly conformation. |

| Substituted Phenothiazines | 131° - 138° researchgate.net | Substituents at various positions can alter the degree of folding. |

| This compound | Not specifically reported, but expected to be in the typical range for substituted phenothiazines. | The precise angle would influence its specific electronic and photophysical properties. |

Molecular Flexibility and Intramolecular Rotations

The 10H-phenothiazine structure exhibits considerable flexibility. This includes the "butterfly flapping" motion of the entire ring system and intramolecular rotations of its substituents. lew.ro For this compound, a key element of flexibility is the rotation of the phenyl group attached to the nitrogen atom.

Computational Prediction of Structure-Property Relationships

Computational chemistry, particularly DFT and time-dependent DFT (TD-DFT), serves as a powerful tool for predicting the relationship between the molecular structure of phenothiazine derivatives and their electronic and optical properties. mdpi.comubbcluj.ro These methods allow for the calculation of key parameters that govern a material's performance in applications like organic electronics.

For this compound, computational models can predict:

Optoelectronic Properties: Calculations can determine the HOMO and LUMO energy levels, the energy gap, and the absorption spectra. mdpi.comubbcluj.ro The positions of the bromo- and phenyl-substituents are known to modulate these values. For instance, studies on 3-aryl-10H-phenothiazines show a clear correlation between the electronic nature of the aryl substituent and the resulting oxidation potentials and absorption maxima. ubbcluj.ro Bromine atoms, being electron-withdrawing, would be expected to lower the HOMO and LUMO levels and affect the energy gap.

Charge Transport: The non-planar structure, while hindering aggregation, also influences charge transport. The dihedral angle and molecular flexibility affect the electronic coupling, which is a critical parameter for charge mobility. mdpi.com

Photophysical Behavior: The relationship between the butterfly conformation, substituent-induced charge transfer, and the resulting fluorescence or phosphorescence can be elucidated. nih.govnih.gov For example, the introduction of heavy atoms like bromine can enhance spin-orbit coupling, potentially favoring phosphorescence, while the conformational freedom of the N-phenyl group might lead to non-radiative decay via TICT states. nih.gov

By systematically modifying the structure in silico (e.g., changing substituent positions) and calculating the resulting properties, a rational design strategy can be developed to tailor phenothiazine derivatives for specific applications, such as organic light-emitting diodes (OLEDs), solar cells, or photocatalysts. ossila.commdpi.comrsc.org

Electrochemical Behavior and Redox Processes of 3,7 Dibromo 10 Phenyl 10h Phenothiazine Systems

Cyclic Voltammetry (CV) and Electrochemical Oxidation Studies

Cyclic voltammetry is a primary technique used to investigate the redox behavior of phenothiazine (B1677639) systems. It provides critical information on oxidation potentials, the reversibility of electron transfer processes, and the stability of the generated oxidized species.

The electrochemical oxidation of phenothiazine derivatives, including the 3,7-dibromo-10-phenyl-10H-phenothiazine system, typically exhibits two successive one-electron oxidation steps. acs.org These processes correspond to the formation of a radical cation and subsequently a dication. acs.org The first oxidation is generally a reversible or quasi-reversible process, while the second oxidation can be irreversible, often leading to the formation of sulfoxide (B87167) species. researchgate.net

The oxidation potentials are significantly influenced by the nature and position of substituents on the phenothiazine core. For instance, the introduction of electron-withdrawing groups, such as the bromo atoms at positions 3 and 7, increases the energy required to remove an electron, thus shifting the oxidation potentials to more positive values. rsc.org Conversely, electron-donating groups lower the oxidation potential. rsc.org The substitution at the N-10 position also plays a crucial role in modulating these redox properties. ubbcluj.ro

Studies on various N-substituted and ring-substituted phenothiazines demonstrate a wide range of oxidation potentials. For example, N-phenylphenothiazine derivatives with extended π-systems are more readily oxidized than their non-sulfur-bridged counterparts. mdpi.com The reversibility of these redox processes is a key feature, making phenothiazines attractive for applications requiring stable charge-carrying species. rsc.org

Table 1: Oxidation Potentials of Selected Phenothiazine Derivatives

| Compound | First Oxidation Potential (E½, V vs. Fc/Fc+) | Second Oxidation Potential (E½, V vs. Fc/Fc+) | Notes |

| N-ethylphenothiazine (EPT) | ~0.3 | Not specified | Parent compound for comparison. rsc.org |

| N-ethyl-3,7-bis(trifluoromethyl)phenothiazine | Higher than EPT | Not specified | Electron-withdrawing CF₃ groups increase potential. rsc.org |

| N-ethyl-1,9-dimethylphenothiazine | Higher than EPT | Not specified | Steric strain from ortho-methyl groups increases potential. rsc.org |

| 3,7-dibromo-10-(4-bromophenyl)-10H-phenothiazine | 0.61 | 1.05 | Structurally similar to the title compound; shows two reversible oxidations. mdpi.com |

| Dithieno researchgate.netrsc.orgthiazine (B8601807) Isomers | -0.03 to +0.45 | 0.9 to 1.0 | Potentials are highly tunable by thiophene (B33073) anellation compared to phenothiazine. nih.gov |

Note: Potentials are often reported versus different reference electrodes (e.g., Ag/AgCl, SCE) and converted for comparison. The values presented here are illustrative of substituent effects.

The initial one-electron oxidation of a neutral phenothiazine molecule yields a deeply colored and often stable radical cation (PTZ•+). acs.orgnih.gov The stability of this radical cation is a hallmark of the phenothiazine system and is crucial for its utility in electronic materials. lew.ro This stability can be influenced by factors such as π-interactions, which can stabilize the oxidized form. acs.org

Upon further oxidation, a second electron is removed to form a dication (PTZ²+). acs.orgrsc.org The dication is generally less stable than the radical cation and more susceptible to follow-up chemical reactions, such as nucleophilic attack by residual water in the solvent, which can lead to sulfoxide formation. researchgate.netresearchgate.net

In specifically designed systems, such as N-phenylphenothiazine derivatives with extended π-conjugation, the radical cation can be exceptionally stable, allowing for its isolation as a salt. mdpi.com For example, the radical cation of 3,7-dibromo-10-(4-bromophenyl)-10H-phenothiazine was generated and found to be stable in solution. mdpi.com Similarly, the radical cation and dication of a related dithienothiazine were prepared by chemical oxidation and characterized, demonstrating their stability. rsc.org The spin density in the phenothiazine radical cation is distributed primarily over the nitrogen and sulfur atoms, as well as the C-3 and C-7 positions of the aromatic rings. cdnsciencepub.com

Substituents have a profound and predictable effect on the electrochemical behavior of the phenothiazine core. The Hammett constants of substituents can often be used to quantify the degree of electron donation or withdrawal and predict shifts in oxidation potentials. rsc.org

Electron-Withdrawing Groups (EWGs): The two bromine atoms at the 3 and 7 positions of this compound are strong EWGs. They decrease the electron density on the phenothiazine ring system, making it more difficult to oxidize. This results in a significant anodic shift (to more positive potentials) of the oxidation waves compared to unsubstituted phenothiazine. rsc.org Other EWGs, like trifluoromethyl (CF₃) or nitro (NO₂) groups, have a similar effect. rsc.orgnih.gov

Electron-Donating Groups (EDGs): Conversely, EDGs such as alkyl or alkoxy groups would lower the oxidation potential, making the molecule easier to oxidize. rsc.orgchemrxiv.org

N-10 Substituent: The phenyl group at the N-10 position also modulates the electronic properties. Aryl substitution at the nitrogen atom is a common strategy to tune the redox potential and enhance the stability of the resulting radical cations. ubbcluj.romdpi.com

Steric Effects: Substituents can also exert steric effects. For example, introducing bulky groups at positions ortho to the nitrogen atom (C-1 and C-9) can force a conformational change that raises the oxidation potential by preventing the geometric relaxation that typically accompanies oxidation. rsc.org

The combined electronic effects of the bromo- and phenyl-substituents in this compound result in a system with a relatively high oxidation potential and a stable radical cation state.

Mechanistic Investigations of Electron Transfer

Understanding the pathway of electron transfer and the subsequent chemical reactions is essential for controlling the electrochemical behavior of phenothiazine systems.

The electrochemical oxidation of phenothiazines is well-established to occur via two sequential, single-electron transfer steps. acs.orgcdnsciencepub.com The process can be summarized by the following scheme:

PTZ ⇌ PTZ•⁺ + e⁻ (First Oxidation)

PTZ•⁺ ⇌ PTZ²⁺ + e⁻ (Second Oxidation)

The first step is the reversible one-electron oxidation of the neutral phenothiazine (PTZ) to its corresponding radical cation (PTZ•⁺). researchgate.netnih.gov This process is typically diffusion-controlled. cdnsciencepub.com The second step involves the further oxidation of the radical cation to a dication (PTZ²⁺). acs.org The reversibility of this second step is highly dependent on the specific molecular structure and the experimental conditions, such as the purity of the solvent and the nature of the supporting electrolyte. researchgate.net

The sulfur atom is integral to the redox chemistry of phenothiazines, but it is also the site of potential irreversible follow-up reactions. While the initial electron removal primarily involves the entire π-system, with significant charge density changes at both nitrogen and sulfur, the sulfur atom is susceptible to oxidation in the presence of nucleophiles, particularly water. researchgate.netcdnsciencepub.com

The highly reactive dication (PTZ²⁺), and to a lesser extent the radical cation (PTZ•⁺), can react with water to form the corresponding sulfoxide. researchgate.netresearchgate.net This oxidation of the sulfur atom is an irreversible chemical step. researchgate.net Further oxidation, either chemically or electrochemically, can lead to the formation of a sulfone. rsc.orgmdpi.com

A proposed mechanism for this process under electrochemical conditions involves the reaction of the oxidized phenothiazine species with water, followed by deprotonation, to yield the phenothiazine S-oxide. mdpi.com The formation of the sulfoxide or sulfone significantly alters the electronic properties of the molecule. The sulfone group acts as a strong electron-withdrawing group, which causes the oxidation potential to shift to even more positive values compared to the parent phenothiazine. rsc.org

Kinetics of Electron Transfer Reactions

The substitution pattern of this compound is expected to have a significant impact on its electron transfer kinetics. The electron-withdrawing bromo groups at the 3 and 7 positions would likely decrease the electron density of the phenothiazine core, which could lead to a slower rate of electron transfer compared to unsubstituted phenothiazine. The phenyl group at the 10-position can affect the geometry and electronic structure of the molecule, which in turn influences the reorganization energy and the rate of electron transfer.

Hypothetical kinetic parameters for the first one-electron oxidation of this compound and related compounds are presented in the table below for comparative purposes. These values are illustrative and based on trends observed in the literature for other substituted phenothiazines.

| Compound | Standard Rate Constant (k⁰, cm/s) (Hypothetical) | Transfer Coefficient (α) (Hypothetical) |

|---|---|---|

| 10-Phenyl-10H-phenothiazine | 1.2 x 10⁻³ | 0.52 |

| 3,7-Dibromo-10H-phenothiazine | 5.8 x 10⁻⁴ | 0.48 |

| This compound | 7.5 x 10⁻⁴ | 0.50 |

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Phenomena

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the interfacial properties of electrode surfaces. nih.gov For a system involving this compound, EIS can provide valuable insights into the processes occurring at the electrode-electrolyte interface, such as charge transfer resistance, double-layer capacitance, and diffusion.

When an electrode is modified with a film of this compound, the impedance spectrum can be modeled using an equivalent electrical circuit, such as a Randles circuit, to extract quantitative information about the interfacial phenomena. The key parameters include:

Solution Resistance (Rs): The resistance of the electrolyte solution.

Charge Transfer Resistance (Rct): This represents the resistance to the electron transfer reaction at the electrode surface. A higher Rct indicates slower kinetics. The presence of the electron-withdrawing bromine atoms in this compound might lead to a higher Rct compared to unsubstituted phenothiazines.

Double-Layer Capacitance (Cdl): This arises from the charge separation at the electrode-electrolyte interface. The value of Cdl can be affected by the adsorption of the phenothiazine derivative onto the electrode surface.

Warburg Impedance (Zw): This element is included when the redox process is under diffusion control, representing the impedance due to the mass transport of the electroactive species.

A detailed EIS study of an electrode modified with this compound would allow for the characterization of the film's properties, such as its porosity and barrier properties, and how these are influenced by the applied potential and the composition of the electrolyte.

| EIS Parameter (Hypothetical) | Bare Electrode | Electrode Modified with this compound |

|---|---|---|

| Charge Transfer Resistance (Rct, Ω) | 250 | 1200 |

| Double-Layer Capacitance (Cdl, µF/cm²) | 20 | 8 |

Application of Electrochemical Principles in Sensor Development

The rich electrochemical behavior of phenothiazine derivatives makes them attractive candidates for the development of electrochemical sensors. The ability of the phenothiazine core to undergo reversible redox reactions at specific potentials can be harnessed to detect a variety of analytes. While there are no specific reports on the use of this compound in sensor applications, its structural and electronic features suggest potential utility in this area.

An electrochemical sensor based on this compound could operate on several principles. For instance, the interaction of an analyte with the phenothiazine molecule could induce a measurable change in its electrochemical response, such as a shift in the oxidation potential or a change in the peak current. The bromine and phenyl substituents could play a crucial role in conferring selectivity towards certain analytes through specific interactions like halogen bonding or π-π stacking.

Potential applications for a sensor based on this compound could include the detection of heavy metal ions or organic pollutants. The phenothiazine moiety can act as a redox-active transducer, while the substituents could be tailored to enhance the affinity and selectivity for the target analyte. For example, the nitrogen and sulfur heteroatoms, along with the bromine atoms, could serve as binding sites for metal ions.

Photophysical Characteristics and Excited State Dynamics of 3,7 Dibromo 10 Phenyl 10h Phenothiazine Derivatives

Absorption and Emission Spectroscopy

The interaction of light with phenothiazine (B1677639) derivatives is dictated by their electronic structure. The introduction of substituents allows for the modulation of their absorption and emission profiles.

The UV-Visible absorption spectrum of phenothiazine derivatives typically displays distinct bands corresponding to different electronic transitions. Generally, two primary absorption regions are observed. nih.govresearchgate.net The higher energy band, often found in the deep UV region (e.g., ~234 nm for some N-substituted phenothiazines), is assigned to a π-π* transition, involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. nih.govnih.gov A lower energy band, appearing at longer wavelengths (e.g., ~280-320 nm), is primarily attributed to an n-π* transition. nih.govresearchgate.net This transition involves the promotion of a non-bonding electron from the lone pairs of the sulfur or nitrogen heteroatoms to an antibonding π* orbital. researchgate.net

For the parent N-phenylphenothiazine (10-phenyl-10H-phenothiazine), the absorption maximum is observed around 320 nm. nih.gov The introduction of bromine atoms at the 3 and 7 positions is expected to influence these transitions. Halogenation typically results in a bathochromic (red-shift) effect on the π-π* transitions due to the perturbation of the electronic energy levels of the aromatic core. While specific spectral data for 3,7-dibromo-10-phenyl-10H-phenothiazine is not extensively documented in publicly available literature, the principles of molecular design suggest its absorption profile would be a modulation of the parent N-phenylphenothiazine structure.

Computational studies on related phenothiazines have shown that introducing electron-withdrawing groups can lower the energy of the sulfur non-bonding orbitals, which in turn alters the nature and energy of the lowest unoccupied molecular orbital (LUMO), thereby influencing the transition characteristics. nih.gov

Table 1: Illustrative Absorption Maxima for Selected Phenothiazine Derivatives

| Compound Name | Substituents | Absorption Maxima (λ_max) | Solvent |

|---|---|---|---|

| 10H-Phenothiazine | None | 252 nm, 316 nm nih.gov | Acetonitrile |

| 10-Phenylphenothiazine | N-10: Phenyl | ~320 nm nih.gov | Not Specified |

| N-Phosphoryl Phenothiazine Derivative | N-10: Phosphoryl | 234 nm, 280 nm nih.gov | Acetonitrile |

This table provides data for related compounds to illustrate general absorption trends.

Phenothiazine derivatives are known for their fluorescence properties, which are highly sensitive to their chemical structure and environment. rsc.org Upon absorption of light, the excited molecule can relax to the ground state by emitting a photon, a process known as photoluminescence or fluorescence. The emission wavelength (color) and efficiency are strongly dependent on the substituents at the C-3, C-7, and N-10 positions.

For instance, extending the π-conjugation of the phenothiazine core can shift the emission from blue (400–500 nm) to green (450–600 nm). rsc.org The introduction of electron-withdrawing groups can also significantly alter the emission. In some cases, groups like nitro (-NO2) have been shown to enhance emission, which is contrary to their typical role as fluorescence quenchers. nih.govrsc.org This highlights the complex interplay of electronic effects that govern the excited state.

The emission of this compound would be influenced by the electron-withdrawing nature of the bromine atoms and the electronic character of the N-phenyl group. These substitutions create a donor-π-acceptor (D-π-A) framework, where the phenothiazine core acts as the electron donor and the bromine atoms function as acceptors. This architecture often leads to the formation of an intramolecular charge transfer (ICT) excited state, which plays a crucial role in the photophysical behavior.

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For the parent 10H-phenothiazine, the quantum yield is typically very low, often less than 2% in various solvents. researchgate.net This inefficiency is often attributed to non-radiative decay pathways, such as intersystem crossing to the triplet state or conformational relaxation in the excited state.

Substitutions can dramatically alter the quantum yield. A study on 3-substituted phenothiazines found that derivatives with electron-withdrawing groups (like -CN or -NO2) exhibited enhanced emission compared to the parent compound or derivatives with electron-donating groups. nih.gov Notably, 3-nitrophenothiazine was reported to achieve a quantum yield of up to 100% in nonpolar solvents. nih.govrsc.org This enhancement was attributed to a change in the nature of the electronic transition, from a partially forbidden state to an allowed π-π* transition. nih.gov

Table 2: Illustrative Fluorescence Quantum Yields (Φ_F) for Phenothiazine Derivatives

| Compound Name | Substituent(s) | Quantum Yield (Φ_F) | Solvent |

|---|---|---|---|

| 10H-Phenothiazine (PTZ) | None | 0.01 - 0.02 researchgate.net | Various |

| 10-Methylphenothiazine-sulfoxide (MPS) | N-10: Methyl; S-5: Oxide | 0.018 researchgate.net | Cyclohexane |

| 3-Nitrophenothiazine (PTZ-NO2) | C-3: Nitro | ~1.00 nih.govrsc.org | Cyclohexane |

This table provides data for related compounds to illustrate the impact of substitution on fluorescence efficiency.

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A large Stokes shift is often desirable for applications in fluorescence imaging and sensing, as it facilitates the separation of excitation and emission signals. Phenothiazine derivatives, particularly those with a strong charge-transfer character, can exhibit large Stokes shifts due to significant geometric and electronic reorganization in the excited state compared to the ground state.

The fluorescence lifetime (τ_f) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. For many phenothiazine derivatives, lifetimes are typically in the nanosecond range. researchgate.net For example, 10-methylphenothiazine-sulfoxide has a reported lifetime of 2.0 ns. researchgate.net The lifetime is an intrinsic property of the excited state and is inversely related to the rate of radiative and non-radiative decay. Factors that quench fluorescence, such as the formation of a non-emissive twisted intramolecular charge transfer (TICT) state, will shorten the fluorescence lifetime.

Solvatochromic Behavior and Environmental Sensitivity

Solvatochromism refers to the change in the color of a substance (i.e., a shift in its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon provides insight into the nature of the excited state and the molecule's sensitivity to its local environment.

Many donor-acceptor phenothiazine derivatives exhibit positive solvatochromism, where the emission peak shifts to a longer wavelength (red-shift) as the polarity of the solvent increases. researchgate.netrsc.org This behavior is a hallmark of an excited state with significant intramolecular charge transfer (ICT) character.

In a molecule like this compound, the phenothiazine core can act as an electron donor (D) and the electron-withdrawing bromine atoms act as acceptors (A). Upon photoexcitation, an electron can be transferred from the donor part to the acceptor part of the molecule, creating an ICT excited state (D⁺-π-A⁻). This excited state is significantly more polar than the ground state.

In polar solvents, the solvent molecules will reorient around the excited fluorophore to stabilize the increased dipole moment. This stabilization lowers the energy of the excited state more than it lowers the energy of the less polar ground state. Consequently, the energy gap between the excited and ground states decreases, resulting in a red-shift of the fluorescence emission. The degree of this shift is often correlated with the polarity of the solvent, making such compounds useful as environmental probes.

Effects of Solvent Polarity on Emission Properties

The emission properties of phenothiazine derivatives, including this compound, are significantly influenced by the polarity of the surrounding solvent medium. Generally, phenothiazines exhibit solvatochromism, where the emission wavelength shifts with changes in solvent polarity. For the parent 10H-phenothiazine, fluorescence emission peaks show a slight red shift from approximately 440 nm in non-polar solvents to 448 nm in more polar environments. researchgate.net

Excited-State Deactivation Pathways

Upon absorption of light, the excited state of this compound can relax through several competing deactivation pathways.

Intersystem Crossing (ISC) to Triplet States

A critical deactivation pathway for this molecule is intersystem crossing (ISC), the transition from the lowest excited singlet state (S₁) to a triplet state (T₁). The efficiency of this spin-forbidden process is greatly enhanced in this compound due to the "internal heavy-atom effect." The presence of two bromine atoms significantly increases the spin-orbit coupling (SOC), which mixes the singlet and triplet states and facilitates the transition. rsc.orgnih.gov

Theoretical and experimental studies on halogenated aromatic compounds confirm that the rate of ISC increases with the atomic number of the halogen. rsc.orgnih.gov For multi-brominated systems, this effect leads to increased triplet quantum yields and faster ISC rates. rsc.org This efficient population of the triplet state is fundamental to the molecule's potential for phosphorescence and photosensitization. nih.govresearchgate.net In some donor-acceptor systems involving phenothiazine, ISC can occur via a spin-orbit charge transfer (SOCT-ISC) mechanism, the efficiency of which is also highly dependent on solvent polarity. rsc.org

Photoionization Processes in Solution

Following population of the triplet state, phenothiazine derivatives can undergo photoionization, particularly in aerated solutions. nih.gov This process involves the ejection of an electron from the molecule, leading to the formation of a characteristic phenothiazine radical-cation. nih.govlew.ro The quantum yield of photoionization is a parameter that can be estimated for this class of compounds. nih.gov The formation of these radical-cations is a key step in the photochemistry of phenothiazines and has been correlated with their activity in various applications. nih.gov

Suppression of π-Stacking Aggregation and Excimer Formation

The molecular structure of this compound inherently discourages the formation of aggregates through π-π stacking. The phenothiazine core is not planar but adopts a folded "butterfly" conformation along the N-S axis. acs.orglew.ro This non-planar geometry, further influenced by the bulky phenyl group at the nitrogen atom, provides significant steric hindrance that suppresses close packing and the formation of non-emissive excimers, which are common issues in planar aromatic molecules leading to aggregation-caused quenching. ossila.com This structural feature is crucial for maintaining luminescence in the solid state or at high concentrations. ossila.com

Aggregation-Induced Emission (AIE) Phenomena

While the inherent structure suppresses π-stacking, certain phenothiazine derivatives exhibit Aggregation-Induced Emission (AIE) or Aggregation-Induced Delayed Fluorescence (AIDF). acs.orgnih.gov This phenomenon is characterized by weak or no emission in dilute solutions but strong luminescence in the aggregated state or solid phase. nih.govacs.org

The prevailing mechanism for AIE in phenothiazine-based systems is the Restriction of Intramolecular Motion (RIM). acs.orgnih.gov In solution, the molecule can undergo low-frequency torsional or vibrational motions, particularly the twisting of the phenothiazine group, which provide efficient non-radiative decay pathways for the excited state, thus quenching fluorescence. acs.orgresearchgate.net In the aggregated state, these intramolecular motions are physically constrained by the surrounding molecules. This mechanical restriction blocks the non-radiative decay channels, forcing the excited state to decay radiatively and leading to a significant enhancement of fluorescence emission. acs.orgacs.orgresearchgate.net

Table 1: Mechanism of Aggregation-Induced Emission (AIE) in Phenothiazine Derivatives

| State | Molecular Motion | Dominant Decay Pathway | Result |

|---|---|---|---|

| Dilute Solution | Free intramolecular twisting/vibration | Non-radiative decay | Weak or no emission |

| Aggregate/Solid | Restricted intramolecular motion | Radiative decay (fluorescence) | Strong emission |

Phosphorescence and Thermally Activated Delayed Fluorescence (TADF) Properties

The efficient intersystem crossing in this compound opens up pathways for both phosphorescence and Thermally Activated Delayed Fluorescence (TADF).

Phosphorescence is light emission from the triplet excited state (T₁) returning to the singlet ground state (S₀). The heavy bromine atoms in the molecule not only promote the formation of the triplet state (S₁ → T₁ ISC) but can also enhance the rate of the spin-forbidden T₁ → S₀ transition, making phosphorescence a more probable event, even at room temperature (RTP) in some systems. rsc.orgrsc.org The conformation of the phenothiazine unit (quasi-axial vs. quasi-equatorial) has also been shown to be a critical factor in determining whether a derivative will exhibit a strong RTP effect. rsc.org

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for fluorescence. It is particularly prominent in donor-acceptor molecules where the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) is very small (typically < 0.3 eV). nih.gov In such systems, triplet excitons formed via ISC can be converted back to singlet excitons through a thermally assisted process called reverse intersystem crossing (rISC). These newly formed singlets then decay radiatively, producing fluorescence that is delayed in time relative to prompt fluorescence. nih.govnih.gov The design of phenothiazine derivatives as donor units in D-A structures is a common strategy for achieving the small ΔE_ST required for efficient TADF. nih.govnih.govrsc.orgbohrium.com The efficiency of the rISC process, and thus TADF, can be critically dependent on factors such as the coupling between different triplet states and the molecular geometry. beilstein-journals.orgnih.gov

Table 2: Comparison of Luminescence Properties

| Property | Description | Key Requirement for Phenothiazines |

|---|---|---|

| Phosphorescence | Radiative decay from T₁ to S₀ | Efficient ISC (e.g., via heavy atoms), favorable molecular packing/conformation. |

| TADF | Fluorescence via T₁ → S₁ → S₀ pathway | Small ΔE_ST (typically in D-A structures), efficient rISC. |

Heavy Atom Effect of Bromine on Photophysical Properties

The introduction of bromine atoms at the 3 and 7 positions of the 10-phenyl-10H-phenothiazine core profoundly influences its excited-state dynamics, a phenomenon primarily governed by the heavy atom effect. This effect enhances spin-orbit coupling (SOC), the interaction between the electron's spin and its orbital motion. An increased SOC facilitates intersystem crossing (ISC), a non-radiative process where the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁).

In many phenothiazine derivatives, this enhanced ISC rate due to the presence of bromine leads to a significant decrease in fluorescence quantum yield. researchgate.net The energy that would otherwise be released as prompt fluorescence is instead channeled into populating the triplet state. This fundamental principle is a cornerstone in the design of materials for applications that rely on triplet excitons, such as phosphorescence and thermally activated delayed fluorescence (TADF).

The substitution of phenyl or tetraphenylethylene (B103901) groups at the 3 and 7-positions of the N-phenylphenothiazine core results in significant red shifts in their absorption and emission maxima. uni.edu This is attributed to the enhanced electronic communication between the electron-rich phenothiazine core and the aromatic substituents. uni.edu While specific quantitative data for this compound is not extensively available in public literature, studies on analogous brominated organic molecules demonstrate a clear trend. For instance, the fluorescence quantum yield is often observed to decrease with the introduction of bromine atoms, a direct consequence of the competing and more efficient ISC process.

The following table provides a comparative look at the photophysical properties of unsubstituted phenothiazine and its 3,7-dibromo derivative, illustrating the impact of bromine substitution.

| Compound | Energy Gap (eV) | Maximum Absorption (nm) | Fluorescence Quantum Yield |

| Unsubstituted Phenothiazine | 2.69 - 2.76 | 490 | 40% |

| 3,7-Dibromo-10H-phenothiazine | 2.14 - 2.30 | 400 - 950 | Variable |

Note: Data for the 3,7-dibromo derivative is for the N-H analogue, as specific data for the N-phenyl derivative is limited. The "variable" quantum yield highlights the sensitivity of this parameter to the molecular environment and further substitution.

Strategies for Enhancing Room Temperature Phosphorescence (RTP)

The efficient population of triplet states, facilitated by the heavy atom effect of bromine, is a prerequisite for achieving room temperature phosphorescence (RTP). RTP is the emission of light from a triplet excited state at ambient temperatures. For most organic molecules, RTP is weak or non-existent due to efficient non-radiative decay of the long-lived triplet state. However, several strategies can be employed to enhance RTP in derivatives of this compound.

One key strategy is the suppression of non-radiative decay pathways . This is often achieved by rigidifying the molecular structure, thereby minimizing vibrational and rotational motions that quench the triplet state. The formation of crystalline structures, molecular aggregates, or inclusion in a rigid matrix can provide the necessary environment to protect the triplet excitons and promote radiative decay in the form of phosphorescence.

Furthermore, the strategic use of intermolecular interactions in the solid state can significantly boost RTP. Strong π-π stacking, hydrogen bonding, and halogen bonding can lock the molecules in a conformation that disfavors non-radiative decay. For phenothiazine derivatives, controlling the molecular packing is crucial for enhancing phosphorescence.

Another approach involves the introduction of other functional groups that can further modulate the electronic properties and promote RTP. For example, the incorporation of carbonyl groups or the formation of sulfones from the phenothiazine sulfur atom can alter the nature of the excited states and influence the phosphorescence efficiency and lifetime. Research on various phenothiazine derivatives has shown that photo-induced phosphorescence can be achieved, where the RTP efficiency increases significantly upon UV irradiation. nih.gov

The development of phenothiazine-based materials with efficient RTP is an active area of research. These materials hold promise for a variety of applications, including bio-imaging, data encryption, and organic light-emitting diodes (OLEDs). The unique combination of the heavy atom effect from bromine and the versatile chemistry of the phenothiazine scaffold provides a rich platform for the design of novel phosphorescent materials.

Applications of 3,7 Dibromo 10 Phenyl 10h Phenothiazine in Advanced Materials and Optoelectronics

Organic Electronics and Photovoltaic Devices

The strong electron-donating nature of the phenothiazine (B1677639) moiety is a key attribute for its use in organic electronic devices, particularly in photovoltaics where efficient charge generation and transport are paramount.

The phenothiazine core is a potent electron donor, a fundamental property for materials used in the active layer of organic solar cells. In donor-acceptor (D-A) type systems, such as those in dye-sensitized solar cells (DSSCs), the phenothiazine unit can serve as the primary electron donor. nih.govmdpi.com Its function is to absorb light energy and initiate the process of charge separation by transferring an electron to an acceptor component.

Research has shown that incorporating phenothiazine derivatives as sensitizers in DSSCs can lead to significant power conversion efficiencies (PCEs). nih.gov The introduction of different functional groups and π-conjugated linkers to the phenothiazine backbone allows for the tuning of the material's optical absorption and energy levels. rsc.org For instance, extending the π-conjugation of phenothiazine-based dyes can red-shift the absorption spectrum, allowing the solar cell to harvest more photons from sunlight. mdpi.comresearchgate.net The stronger electron-donating capability of the phenothiazine unit, when compared to other donors like carbazole, can result in improved short-circuit current density (Jsc) in solar cell devices. mdpi.com

Derivatives of the phenothiazine structure have emerged as highly effective hole transport materials (HTMs) in perovskite solar cells (PSCs), challenging the dominance of the widely used but expensive spiro-OMeTAD. nih.govresearchgate.netunifr.ch The primary role of an HTM is to efficiently extract photogenerated holes from the perovskite layer and transport them to the electrode, a critical step for high-performance solar cells. researchgate.net

Phenothiazine-based HTMs have demonstrated the ability to produce PSCs with impressive power conversion efficiencies, with some devices achieving PCEs of 17.6% to over 20%. unifr.chrsc.org The parent compound, 3,7-dibromo-10H-phenothiazine, serves as a precursor for synthesizing self-assembled monolayer (SAM) materials that act as a hole-selective contact at the anode-perovskite interface. ossila.com PSCs utilizing such an interface have achieved certified PCEs of 21.81% with a high fill factor, ranking them among the top-performing p-i-n structured PSCs. ossila.com The cost-effectiveness and versatility of phenothiazine chemistry make it a promising avenue for developing stable and efficient HTMs for the commercialization of perovskite solar technology. nih.govresearchgate.net

Table 1: Performance of Perovskite Solar Cells with Phenothiazine-Based Hole Transport Materials

| HTM Derivative | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|

| PTZ2 | 17.6% | unifr.ch |

| PDO2 | 20.2% | rsc.org |

| Br-2EPT (from 3,7-dibromo-10H-phenothiazine) | 22.44% (certified 21.81%) | ossila.com |

The efficiency of phenothiazine-based materials in solar cells is intrinsically linked to their charge carrier transport properties. The non-planar, butterfly-like conformation of the 10H-phenothiazine structure is advantageous as it can suppress the close packing of molecules, thereby reducing intermolecular aggregation and the formation of excimers which can act as charge traps. mdpi.comossila.com

The ability of phenothiazine-based HTMs to efficiently extract holes from the perovskite layer has been confirmed through photoluminescence (PL) quenching studies. unifr.ch When a film of a phenothiazine HTM is deposited on the perovskite, the PL emission of the perovskite is severely quenched, indicating a rapid and effective transfer of holes to the HTM layer. unifr.ch Furthermore, the hole mobility of these materials can be quantified using techniques like the space-charge limited current (SCLC) method. nih.govresearchgate.net For example, a series of phenothiazine derivatives (Z28, Z29, and Z30) exhibited hole mobilities in the range of 6.18 × 10⁻⁵ to 6.82 × 10⁻⁶ cm² V⁻¹ s⁻¹. nih.govresearchgate.net Optimizing the molecular structure can influence the energy levels and enhance charge carrier mobility, leading to improved device performance. rsc.org

Light-Emitting Devices

The electroluminescent properties of phenothiazine derivatives make them suitable candidates for use in organic light-emitting diodes (OLEDs), both as the active emitting material and as host materials for other emitters.

Phenothiazine derivatives have been specifically identified and patented for their use as emitter substances in the light-emitting layer of OLEDs. google.com The core structure can be functionalized to produce materials that emit light across the visible spectrum. For example, by coupling a phenothiazine substituent to a pyrene (B120774) core, a material (PY-PH) was synthesized that functions as the active light-emitting layer in an OLED. researchgate.net This demonstrates the versatility of the phenothiazine unit in creating novel organic semiconductors for display and lighting applications. researchgate.net In other advanced applications, phenothiazine dioxide derivatives have been designed as host materials for thermally activated delayed fluorescence (TADF) emitters, which are a cornerstone of next-generation, high-efficiency OLEDs. rsc.org

The performance of OLEDs using phenothiazine-based emitters can be quantified by their brightness (luminance), efficiency, and emission color. An OLED device using the phenothiazine-substituted pyrene derivative PY-PH as the emitter produced a green light emission. researchgate.net This device exhibited a maximum brightness of 2116 cd/m² and a power efficiency of 0.45 lm/W. researchgate.net The color of the emitted light is determined by the energy gap of the phenothiazine derivative, which can be precisely tuned through chemical synthesis. This tunability is crucial for achieving high color purity, a key requirement for high-definition displays.

Table 2: Electroluminescent Performance of a Phenothiazine-Substituted Emitter (PY-PH) in an OLED

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Emission Color | Green | - | researchgate.net |

| Maximum Brightness | 2116 | cd/m² | researchgate.net |

Chemical and Biosensing Platforms

The electron-rich nature of the phenothiazine ring system and its characteristic non-planar butterfly conformation are central to its use in sensing technologies. These features can be finely tuned by substitution, making derivatives of 3,7-dibromo-10-phenyl-10H-phenothiazine prime candidates for the development of sophisticated sensor probes.

Phenothiazine and its derivatives are widely utilized in the design of fluorescent probes due to their strong fluorescence, large Stokes shifts, and susceptibility to intramolecular charge transfer (ICT) phenomena. researchgate.netnih.gov The core structure of this compound serves as a robust fluorophore. The bromine atoms at the 3 and 7 positions offer convenient handles for post-synthetic modification, allowing for the attachment of specific recognition moieties for various analytes.

The general design principle for fluorescent sensors based on this scaffold involves coupling the phenothiazine fluorophore with a receptor unit that can selectively interact with a target analyte. This interaction modulates the electronic properties of the phenothiazine core, leading to a detectable change in its fluorescence emission, such as quenching or enhancement. For instance, a common strategy involves designing probes where the analyte triggers or disrupts an ICT process. nih.gov While specific fluorescent probes directly using the this compound structure are an area of ongoing research, the foundational chemistry is well-established. For example, phenothiazine-based sensors have been developed for the detection of cyanide (CN⁻), where the nucleophilic attack of cyanide on a reactive site linked to the phenothiazine induces a change in the ICT state and a corresponding fluorescence response. nih.govresearchgate.net

The versatility of the this compound scaffold allows for its potential adaptation in probes for a variety of targets, including metal ions, anions, and reactive oxygen species, by strategically choosing the receptor to be introduced via substitution at the bromine positions. researchgate.net

The redox activity of the phenothiazine core is particularly useful in the fabrication of photoelectrochemical (PEC) sensors. A notable application is the detection of hypochlorous acid (HOCl), a reactive oxygen species of significant biological and environmental interest. In a representative design, a phenothiazine-based organic photosensitizer (Dye-PZ) is immobilized on a titanium dioxide (TiO₂) nanorod-coated electrode. dntb.gov.uanih.govresearchgate.netmdpi.com

The sensor operates based on a Donor-π-Acceptor (D-π-A) architecture, where the phenothiazine unit acts as the electron donor. dntb.gov.uamdpi.com Under visible light irradiation, the photosensitizer generates a stable photocurrent. The key to selectivity lies in the specific reaction between the sulfur atom of the phenothiazine ring and hypochlorous acid. This reaction oxidizes the sulfur atom to a sulfoxide (B87167). dntb.gov.uanih.govresearchgate.net This oxidation disrupts the D-π-A structure and diminishes the internal charge transfer effect, leading to a measurable decrease in the photocurrent. dntb.gov.uanih.govresearchgate.net This change in photocurrent is directly proportional to the concentration of HOCl, allowing for its sensitive and selective quantification. nih.gov

Such PEC sensors have demonstrated high stability, excellent reproducibility, and selective sensitivity for HOCl, showcasing a promising approach for applications in water quality monitoring and biosensing. nih.govmdpi.com The use of this compound as a precursor allows for the synthesis of tailored photosensitizers for these platforms.